molecular formula C15H17N3O3 B11316547 2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone

2-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B11316547
M. Wt: 287.31 g/mol
InChI Key: NEPBVAJJJLNVIM-UHFFFAOYSA-N
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Description

2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a 1,2,4-oxadiazole ring, a phenoxy group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the 1,2,4-oxadiazole ring. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The phenoxy group can be introduced through nucleophilic aromatic substitution reactions, while the pyrrolidine moiety can be attached via reductive amination or other suitable methods .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the phenoxy or pyrrolidine rings .

Mechanism of Action

The mechanism of action of 2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The 1,2,4-oxadiazole ring is known to be a pharmacophore in various bioactive compounds, suggesting that this moiety could play a key role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(5-METHYL-1,2,4-OXADIAZOL-3-YL)PHENOXY]-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of the 1,2,4-oxadiazole ring, phenoxy group, and pyrrolidine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

2-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C15H17N3O3/c1-11-16-15(17-21-11)12-5-4-6-13(9-12)20-10-14(19)18-7-2-3-8-18/h4-6,9H,2-3,7-8,10H2,1H3

InChI Key

NEPBVAJJJLNVIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)OCC(=O)N3CCCC3

Origin of Product

United States

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